![molecular formula C13H15ClN2O2 B13712760 6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane is a complex organic compound characterized by a spirocyclic structure. This compound features a unique combination of a chloro-nitrophenyl group and an azaspirooctane moiety, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-chloro-6-nitroaniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The spirocyclic structure can be modified through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino or thiol-substituted spirocyclic compounds.
科学研究应用
6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
相似化合物的比较
Similar Compounds
2-Chloro-6-nitroaniline: Shares the chloro-nitrophenyl group but lacks the spirocyclic structure.
6-Azaspiro[2.5]octane: Contains the spirocyclic structure but lacks the chloro-nitrophenyl group.
Uniqueness
6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane is unique due to its combination of a chloro-nitrophenyl group and an azaspirooctane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C13H15ClN2O2 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC 名称 |
6-(2-chloro-6-nitrophenyl)-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-2-1-3-11(16(17)18)12(10)15-8-6-13(4-5-13)7-9-15/h1-3H,4-9H2 |
InChI 键 |
GFLKUXTZUMQRIJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


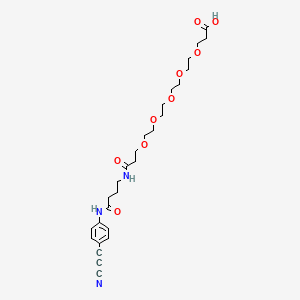
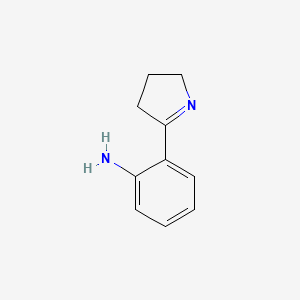
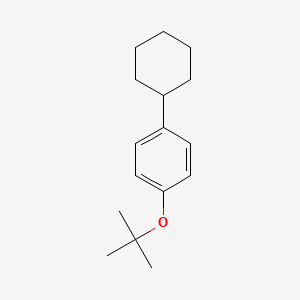

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
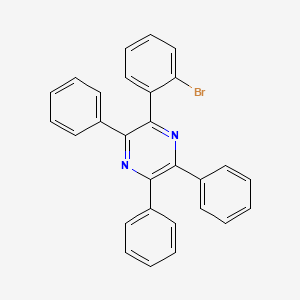
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
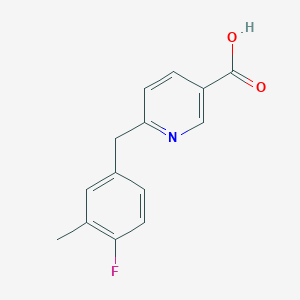
![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
![Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
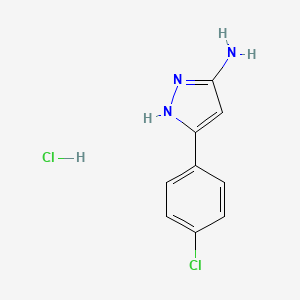
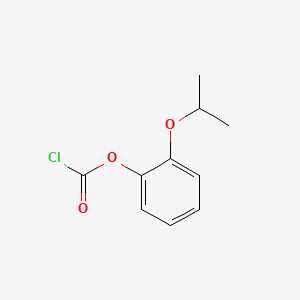
![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
